3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is a synthetic heterocyclic compound that has garnered significant interest in scientific research
Preparation Methods
The synthesis of 3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves a multi-step process. One common synthetic route includes the reaction of 2,4-difluoroaniline with a nitrovinylbenzofuran derivative under specific conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group or other substituents on the benzofuran ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of protein kinases and histone deacetylases, making it a valuable tool in studying cellular signaling pathways and epigenetic regulation.
Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as protein kinases and histone deacetylases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways and epigenetic modifications, leading to altered gene expression and cellular behavior. This mechanism is particularly relevant in the context of cancer research, where the inhibition of these enzymes can result in reduced cancer cell growth and proliferation.
Comparison with Similar Compounds
When compared to similar compounds, 3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one stands out due to its unique combination of structural features and biological activity. Similar compounds include:
2,4-difluoroaniline: A precursor in the synthesis of the target compound, known for its use in various organic synthesis reactions.
Nitrovinylbenzofuran derivatives: Compounds with similar structural motifs but differing in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
3-[(E)-2-(2,4-difluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O4/c17-9-5-6-13(12(18)7-9)19-8-14(20(22)23)15-10-3-1-2-4-11(10)16(21)24-15/h1-8,15,19H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXUTLXEJBWWDG-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=C(C=C(C=C3)F)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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